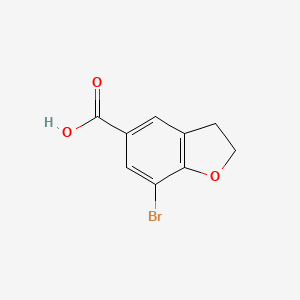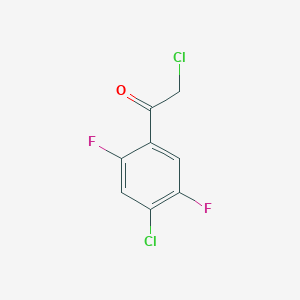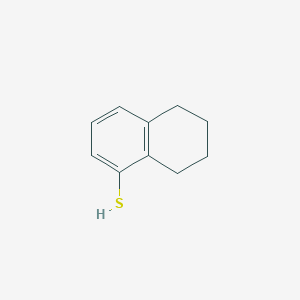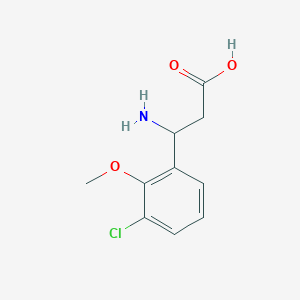
5-Methoxypyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring. The methoxy group at the 5-position of the pyridine ring adds to the compound’s unique chemical properties. Sulfonamides have been widely studied for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyridine-2-sulfonamide typically involves the introduction of a sulfonamide group to a methoxypyridine precursor. One common method is the reaction of 5-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-hydroxypyridine-2-sulfonamide.
Reduction: Formation of 5-methoxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other sulfonamide derivatives.
Mecanismo De Acción
The mechanism of action of 5-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K/mTOR dual inhibitor, it binds to the active sites of these enzymes, thereby blocking their activity. This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . The compound’s ability to induce cell cycle arrest and apoptosis is attributed to its effect on the phosphorylation levels of key proteins involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxypyridine-2-sulfonamide
- 5-Methoxypyridine-2-amine
- 5-Chloropyridine-2-sulfonamide
Uniqueness
5-Methoxypyridine-2-sulfonamide stands out due to its unique combination of a methoxy group and a sulfonamide group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its dual inhibitory action on PI3K and mTOR pathways is particularly noteworthy, as it enhances its potential as an anti-cancer agent .
Propiedades
Fórmula molecular |
C6H8N2O3S |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
5-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
Clave InChI |
XTSHHQPPWNQYOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)



